molecular formula C18H24N4O3S B2673884 N-(2,3-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 923680-43-7

N-(2,3-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2673884
CAS No.: 923680-43-7
M. Wt: 376.48
InChI Key: CCZOLDIMIOXLSJ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
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Biological Activity

N-(2,3-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

\text{N 2 3 dimethylphenyl 2 1 ethylcarbamoyl methyl 5 hydroxymethyl 1H imidazol 2 yl}sulfanyl)acetamide}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The imidazole moiety is known for its role in various biological processes, including enzyme inhibition and modulation of receptor activity.

1. Antimicrobial Activity

Research indicates that compounds with imidazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various bacteria and fungi by disrupting cell wall synthesis and function .

2. Anticancer Properties

Imidazole derivatives have been investigated for their anticancer effects. They are believed to act as radiation sensitizers in tumor cells, enhancing the efficacy of chemotherapy by targeting hypoxic tumor microenvironments . The specific compound may similarly enhance the sensitivity of cancer cells to radiation therapy.

Biological Activity Data

Activity Type Target Organism/Cell Line IC50 (µM) Mechanism
AntimicrobialE. coli15Cell wall synthesis inhibition
AntifungalCandida albicans20Disruption of cell membrane integrity
Anticancer (Radiation)Human Tumor Cells10Hypoxia-induced sensitization

Case Study 1: Antimicrobial Efficacy

In a study published in the Archives of Oral Biology, derivatives similar to this compound were tested against oral anaerobes. The results indicated a significant reduction in bacterial viability, suggesting potential applications in dental therapeutics .

Case Study 2: Anticancer Applications

A clinical trial investigated the use of imidazole derivatives in combination with radiation therapy for patients with head and neck cancers. The trial reported improved outcomes in tumor reduction rates when patients were treated with compounds similar to the one discussed, highlighting the potential for enhanced treatment protocols .

Properties

IUPAC Name

2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-4-19-16(24)9-22-14(10-23)8-20-18(22)26-11-17(25)21-15-7-5-6-12(2)13(15)3/h5-8,23H,4,9-11H2,1-3H3,(H,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZOLDIMIOXLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC(=C2C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.